

# Application Notes and Protocols for Determining the Optimal Concentration of HG106

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## Compound of Interest

Compound Name: HG106  
CAS No.: 928712-10-1  
Cat. No.: B6178504

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Audience: Researchers, scientists, and drug development professionals.

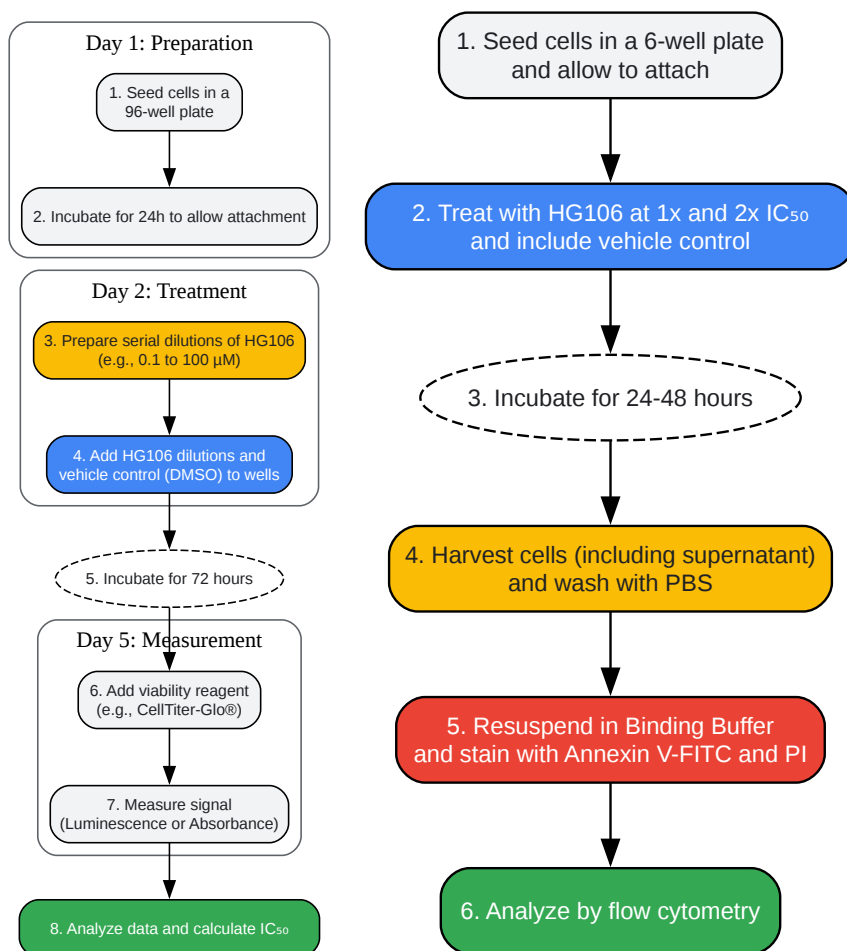
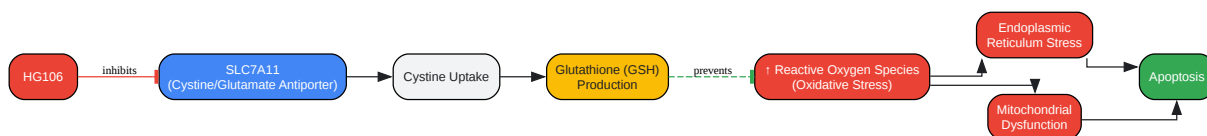
Introduction: **HG106** is a potent and specific inhibitor of the cystine/glutamate antiporter SLC7A11.[1][2][3] By blocking the uptake of cystine, **HG106** disrupts the synthesis of glutathione (GSH), a critical intracellular antioxidant. This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative and endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis.[1] Notably, **HG106** has demonstrated enhanced cytotoxic effects in cancer cell lines with KRAS mutations, making it a valuable tool for investigating ferroptosis and developing targeted cancer therapies.[1]

These application notes provide a comprehensive guide to determining the optimal concentration of **HG106** for in vitro cell culture experiments, including detailed protocols for assessing cell viability and confirming the induction of apoptosis.

## Mechanism of Action

**HG106** exerts its cytotoxic effects by inhibiting SLC7A11, which initiates a cascade of intracellular events culminating in programmed cell death. The inhibition of cystine import leads

to depleted glutathione levels, causing a significant increase in reactive oxygen species and subsequent ER stress and mitochondrial dysfunction.[1] This pathway is a key target in cancer research, particularly in KRAS-mutant lung adenocarcinoma.[1][2]



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## References

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